molecular formula C12H25N3 B13283272 (Cyclopropylmethyl)[3-(4-methylpiperazin-1-yl)propyl]amine

(Cyclopropylmethyl)[3-(4-methylpiperazin-1-yl)propyl]amine

Cat. No.: B13283272
M. Wt: 211.35 g/mol
InChI Key: ZZZUHZSPSYRLPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Cyclopropylmethyl)[3-(4-methylpiperazin-1-yl)propyl]amine is a chemical compound with the molecular formula C12H25N3 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclopropylmethyl)[3-(4-methylpiperazin-1-yl)propyl]amine typically involves the reaction of cyclopropylmethylamine with 3-(4-methylpiperazin-1-yl)propylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the reaction. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced purification techniques helps in scaling up the production while maintaining the purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(Cyclopropylmethyl)[3-(4-methylpiperazin-1-yl)propyl]amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms of the compound.

Scientific Research Applications

(Cyclopropylmethyl)[3-(4-methylpiperazin-1-yl)propyl]amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of (Cyclopropylmethyl)[3-(4-methylpiperazin-1-yl)propyl]amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Aminopropyl)-4-methylpiperazine: A related compound with similar structural features.

    3-(4-Methylpiperazin-1-yl)aniline: Another piperazine derivative with comparable properties.

Uniqueness

(Cyclopropylmethyl)[3-(4-methylpiperazin-1-yl)propyl]amine is unique due to the presence of the cyclopropylmethyl group, which imparts distinct chemical and biological properties

Biological Activity

(Cyclopropylmethyl)[3-(4-methylpiperazin-1-yl)propyl]amine, with the CAS number 1156239-71-2, is a compound that has garnered attention for its potential biological activities, particularly in the realm of neuropharmacology. This article delves into the compound's biological activity, including its mechanism of action, pharmacological profiles, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H25N3C_{12}H_{25}N_3, with a molecular weight of 211.35 g/mol. The structure includes a cyclopropylmethyl group and a piperazine moiety, which are critical for its biological interactions.

Research indicates that compounds with similar structures often interact with various neurotransmitter systems, particularly the dopamine and serotonin receptors. The piperazine ring is known for its role in modulating receptor activity, which may contribute to the compound's pharmacological effects.

Biological Activity Overview

  • Dopamine Receptor Interaction : Preliminary studies suggest that this compound may exhibit selective activity at dopamine receptors, particularly the D3 subtype. This selectivity is crucial as it may lead to therapeutic effects with fewer side effects associated with broader receptor activation.
  • Neuroprotective Effects : Similar compounds have demonstrated neuroprotective properties, particularly in models of neurodegeneration. For instance, studies have shown that certain D3 receptor agonists can protect dopaminergic neurons from degeneration in induced pluripotent stem cell (iPSC) models .
  • Pharmacokinetics : The pharmacokinetic profile of this compound remains under investigation, but compounds in its class typically show favorable absorption and distribution characteristics, which are essential for therapeutic efficacy.

Table 1: Summary of Biological Activities

Activity TypeDescription
Dopamine Receptor Potential selective agonism at D3 receptor; implications for neuropsychiatric disorders.
Neuroprotection May protect dopaminergic neurons; further studies needed to confirm efficacy.
Pharmacokinetics Favorable absorption and distribution expected based on structural analogs.

Case Study: Neuroprotective Effects

A study published in Nature explored the effects of structurally similar compounds on neurodegenerative models. The results indicated that these compounds could significantly reduce neuronal death in dopaminergic pathways by activating D3 receptors while minimizing D2 receptor activity . This finding highlights the potential of this compound as a therapeutic agent for conditions like Parkinson's disease.

Properties

Molecular Formula

C12H25N3

Molecular Weight

211.35 g/mol

IUPAC Name

N-(cyclopropylmethyl)-3-(4-methylpiperazin-1-yl)propan-1-amine

InChI

InChI=1S/C12H25N3/c1-14-7-9-15(10-8-14)6-2-5-13-11-12-3-4-12/h12-13H,2-11H2,1H3

InChI Key

ZZZUHZSPSYRLPM-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCCNCC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.